1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Overview
Description
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of a thiophene derivative with an azetidine precursor in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidine ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: Lacks the thiophene moiety, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxylic acid:
Uniqueness
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid is unique due to the combination of the azetidine ring and thiophene moiety.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAMDSSJQGOYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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